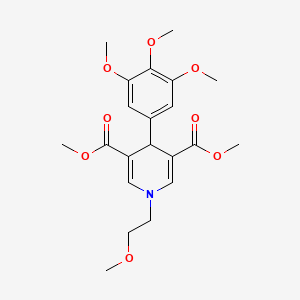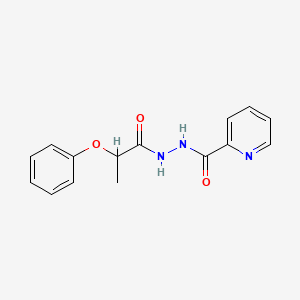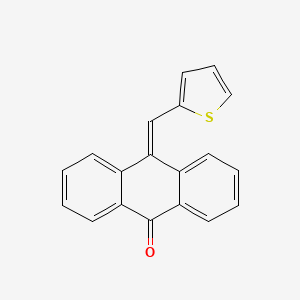![molecular formula C14H16N4O2S B11621460 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621460.png)
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a sulfanyl group, as well as an acetamide moiety attached to a dimethylphenyl group.
准备方法
合成路线和反应条件
2-[(4-氨基-6-氧代-1,6-二氢嘧啶-2-基)硫代]-N-(2,4-二甲基苯基)乙酰胺的合成通常涉及多个步骤,从易于获得的前体开始。一种常见的合成路线包括以下步骤:
嘧啶环的形成: 嘧啶环通过在碱的存在下,使合适的醛与胍反应而合成。
硫代基的引入: 硫代基通过在温和条件下使嘧啶中间体与硫醇化合物反应而引入。
乙酰胺的形成: 最后一步涉及用乙酸酐衍生物酰化氨基,以形成乙酰胺部分。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产量和纯度。这可能包括使用先进的催化剂、控制反应条件以及纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
2-[(4-氨基-6-氧代-1,6-二氢嘧啶-2-基)硫代]-N-(2,4-二甲基苯基)乙酰胺会发生各种化学反应,包括:
氧化: 硫代基可以被氧化形成亚砜或砜。
还原: 乙酰胺部分中的羰基可以被还原形成胺。
取代: 氨基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用如氢化铝锂或硼氢化钠等还原剂。
取代: 在碱性条件下使用烷基卤化物或酰氯等亲核试剂。
主要产物
氧化: 亚砜和砜。
还原: 胺。
取代: 取决于所用亲核试剂的不同,各种取代的衍生物。
科学研究应用
2-[(4-氨基-6-氧代-1,6-二氢嘧啶-2-基)硫代]-N-(2,4-二甲基苯基)乙酰胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为酶抑制剂的潜力,特别是在抑制叶酸依赖性酶方面的作用。
医学: 研究其抗寄生虫活性,特别是针对布氏锥虫.
工业: 用于开发新材料和药物。
作用机制
该化合物主要通过抑制特定酶发挥其作用。 例如,它已被证明可以抑制N(5),N(10)-亚甲基四氢叶酸脱氢酶/环水解酶(FolD),该酶对于锥虫的生长至关重要 。抑制是通过与酶的活性位点结合而发生的,从而阻止其活性并破坏叶酸代谢途径。
相似化合物的比较
类似化合物
2,4-二氨基-6-氧代-1,6-二氢嘧啶-5-基脲: 另一种具有类似酶抑制特性的氨基嘧啶衍生物.
乙胺嘧啶: 一种众所周知的抗寄生虫药物,也靶向叶酸依赖性酶。
独特性
2-[(4-氨基-6-氧代-1,6-二氢嘧啶-2-基)硫代]-N-(2,4-二甲基苯基)乙酰胺由于其特定的结构特征而具有独特性,例如同时存在硫代基和二甲基苯基乙酰胺部分。这些特征使其具有独特的化学反应性和生物活性,使其成为研究和开发中的一种有价值的化合物。
属性
分子式 |
C14H16N4O2S |
|---|---|
分子量 |
304.37 g/mol |
IUPAC 名称 |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H16N4O2S/c1-8-3-4-10(9(2)5-8)16-13(20)7-21-14-17-11(15)6-12(19)18-14/h3-6H,7H2,1-2H3,(H,16,20)(H3,15,17,18,19) |
InChI 键 |
PNNNTUFMSVWHQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)
![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621420.png)

![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)
![(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)


![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)
![Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11621454.png)

